molecular formula C16H26O2Si B049986 4-Triisopropylsilyloxybenzaldehyde CAS No. 211617-68-4

4-Triisopropylsilyloxybenzaldehyde

Cat. No. B049986
M. Wt: 278.46 g/mol
InChI Key: YMHIGJZUSZSKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Mix 4-hydroxybenzaldehyde (1.23 g, 10.1 mmol), imidazole (1.37 g, 20.2 mmol), and triisopropylsilyl chloride (2.60 mL, 12.1 mmol) in DMF (10 mL) and stir at room temperature for 2 hours. Quench the reaction with saturated aqueous NH4Cl (50 mL) and extract with EtOAc (3×100 mL). Wash the organic layers with H2O and brine (50 mL each). Combine the organic layers, dry over MgSO4, concentrate and purify by flash chromatography, eluting with 2.5% Et2O/hexanes to afford 4-triisopropylsilyloxybenzaldehyde (2.78 g, 99%).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.N1C=CN=C1.[CH:15]([Si:18](Cl)([CH:22]([CH3:24])[CH3:23])[CH:19]([CH3:21])[CH3:20])([CH3:17])[CH3:16]>CN(C=O)C>[CH:15]([Si:18]([CH:22]([CH3:24])[CH3:23])([CH:19]([CH3:21])[CH3:20])[O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
1.37 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous NH4Cl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×100 mL)
WASH
Type
WASH
Details
Wash the organic layers with H2O and brine (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography
WASH
Type
WASH
Details
eluting with 2.5% Et2O/hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)[Si](OC1=CC=C(C=O)C=C1)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.